molecular formula C15H18O B7878890 3-(Naphthalen-2-yl)pentan-3-ol CAS No. 6241-72-1

3-(Naphthalen-2-yl)pentan-3-ol

Cat. No.: B7878890
CAS No.: 6241-72-1
M. Wt: 214.30 g/mol
InChI Key: VQQSFKTWNPCDNT-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)pentan-3-ol is a tertiary alcohol characterized by a pentan-3-ol backbone substituted with a naphthalen-2-yl group at the central carbon. Its molecular formula is C₁₅H₁₈O, with a calculated molecular weight of 214.29 g/mol (based on structural analysis). The compound features a bulky aromatic naphthyl group, which significantly influences its physicochemical properties, including solubility and reactivity. It is synthesized via stereospecific cross-coupling reactions, as demonstrated in the preparation of its enantiomerically enriched derivative, (S)-1-(3-methoxyphenyl)-3-(naphthalen-2-yl)pentan-3-ol, achieving a 40% yield and 89% enantiomeric excess (ee) . Commercial availability is confirmed, with two suppliers listed for the compound .

Properties

IUPAC Name

3-naphthalen-2-ylpentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O/c1-3-15(16,4-2)14-10-9-12-7-5-6-8-13(12)11-14/h5-11,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQSFKTWNPCDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977991
Record name 3-(Naphthalen-2-yl)pentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6241-72-1
Record name NSC91827
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Naphthalen-2-yl)pentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)pentan-3-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable ketone or aldehyde to form the desired alcohol. For instance, the reaction of 2-naphthylmagnesium bromide with 3-pentanone under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)pentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3-(Naphthalen-2-yl)pentan-3-one or 3-(Naphthalen-2-yl)pentanoic acid.

    Reduction: 3-(Naphthalen-2-yl)pentane.

    Substitution: 3-(Naphthalen-2-yl)pentyl chloride.

Scientific Research Applications

Chemistry

3-(Naphthalen-2-yl)pentan-3-ol serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a valuable precursor in organic synthesis.

Biology

Research has indicated that this compound may exhibit biological activity, interacting with various biomolecules. Studies have explored its potential effects on cellular mechanisms, including:

  • Neuroprotective Effects : Investigations into related naphthalene derivatives have shown potential neuroprotective properties against ischemia/reperfusion injury in animal models, suggesting similar applications for this compound .

Medicine

The compound is being explored for its therapeutic properties, particularly its anti-inflammatory and antimicrobial effects. Preliminary studies suggest it may modulate biochemical pathways relevant to disease processes.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:

  • Dyes and Fragrances : The compound's aromatic nature lends itself well to the synthesis of colorants and scent compounds.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
ChemistryIntermediate for organic synthesisKey precursor for complex molecules
BiologyPotential neuroprotective agentMay inhibit apoptotic damage
MedicineAnti-inflammatory and antimicrobial propertiesExplored for therapeutic applications
IndustryProduction of specialty chemicalsUsed in dyes and fragrances

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of azetidine derivatives related to this compound, demonstrating significant protective effects against oxidative stress and inflammatory responses in a mouse model of ischemic stroke . This suggests potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Synthesis Optimization

Research on optimizing the Grignard reaction conditions for synthesizing naphthalene derivatives has shown improved yields through modified reaction parameters, indicating a pathway for more efficient production of this compound .

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)pentan-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

3-(Naphthalen-2-yl)pentan-3-ol belongs to a class of tertiary alcohols with aryl or alkyl substituents. Below is a comparative analysis with structurally related compounds:

1. 2-Methyl-3-phenyl-3-pentanol (CAS 4397-09-5)
  • Molecular Formula : C₁₂H₁₈O
  • Molecular Weight : 178.28 g/mol
  • Key Differences :
    • The phenyl group (C₆H₅) is smaller and less sterically demanding than the naphthyl group, leading to higher solubility in polar solvents.
    • Lower molecular weight results in a reduced boiling point compared to the naphthyl analogue .
2. 3-Methyl-3-pentanol (CAS 565-60-6)
  • Molecular Formula : C₆H₁₄O
  • Molecular Weight : 102.17 g/mol
  • Key Differences :
    • Lacks aromatic substituents, resulting in significantly higher water solubility and a lower boiling point (293.4 K) .
    • Found naturally in tea, contrasting with the synthetic origin of this compound .
3. Paclobutrazol (CAS 76738-62-0)
  • Molecular Formula : C₁₅H₂₀ClN₃O
  • Molecular Weight : 293.79 g/mol
  • Key Differences :
    • Contains a triazole ring and chlorine substituent, enabling use as a plant growth regulator.
    • Demonstrates biological activity, whereas this compound’s applications remain underexplored .

Physicochemical Properties

The bulky naphthyl group in this compound reduces solubility in water and increases lipophilicity compared to phenyl- or methyl-substituted analogues. For example:

  • Solubility: The naphthyl derivative is less soluble in water than 3-methyl-3-pentanol, which is highly water-soluble due to its smaller alkyl groups .
  • Boiling Point: Expected to be higher than 3-methyl-3-pentanol (293.4 K) due to increased molecular weight and aromatic interactions .

Data Table: Comparative Analysis of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Boiling Point (K) Solubility (Water) Key Applications
This compound C₁₅H₁₈O 214.29 - - Low Chiral synthesis
2-Methyl-3-phenyl-3-pentanol C₁₂H₁₈O 178.28 4397-09-5 - Moderate Intermediate
3-Methyl-3-pentanol C₆H₁₄O 102.17 565-60-6 293.4 High Fragrances, flavorings
Paclobutrazol C₁₅H₂₀ClN₃O 293.79 76738-62-0 - Low Plant growth regulator

Biological Activity

3-(Naphthalen-2-yl)pentan-3-ol, a compound characterized by its naphthalene moiety and alcohol functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, focusing on its pharmacological properties, mechanisms of action, and any reported case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14O\text{C}_{13}\text{H}_{14}\text{O}

This compound possesses a naphthalene ring substituted with a pentanol group, which is crucial for its biological interactions.

Analgesic Properties

Research indicates that compounds related to this compound exhibit significant analgesic effects. A study highlighted the synthesis of naphthylaminoalcohols, including derivatives similar to this compound, demonstrating morphine-like analgesic properties in animal models. These compounds were evaluated using the hot plate test, showing effective pain relief comparable to established analgesics .

Anti-inflammatory Activity

In vitro studies have shown that naphthalene derivatives possess anti-inflammatory properties. For instance, extracts containing similar naphthalene structures were evaluated for their ability to inhibit nitric oxide production in RAW 264.7 cells, a common model for studying inflammation. The results indicated that these compounds could significantly reduce inflammatory markers .

The mechanisms underlying the biological activities of this compound are not fully elucidated; however, several hypotheses exist based on structural analogs:

  • Receptor Interaction : The compound may interact with opioid receptors, mimicking the action of endogenous opioids, thus contributing to its analgesic effects.
  • Inhibition of Inflammatory Mediators : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes and other inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.

Case Studies and Experimental Findings

A notable study involved the synthesis and evaluation of various naphthylaminoalcohols for their analgesic and anti-inflammatory activities. The findings revealed that specific structural modifications could enhance potency and selectivity towards certain biological targets. The study utilized both in vitro assays and in vivo models to establish a comprehensive profile of these compounds' activities .

Compound NameAnalgesic ActivityAnti-inflammatory Activity
This compoundModerateSignificant
Naphthylaminoalcohol AHighModerate
Naphthylaminoalcohol BLowHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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